molecular formula C15H16FNO2 B2798311 2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide CAS No. 1219905-53-9

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide

Cat. No.: B2798311
CAS No.: 1219905-53-9
M. Wt: 261.296
InChI Key: PVCIZWCJZHYRCD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is an organic compound that features a fluorophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide typically involves the reaction of 4-fluoroaniline with 2-furylpropan-2-ylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Phenyl derivatives with various substituents.

Scientific Research Applications

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide
  • 2-(4-bromophenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Biological Activity

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is an organic compound that combines a fluorinated phenyl group with a furan moiety, suggesting potential biological activity. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Fluorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.
  • Furan Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

Molecular Formula

C15H16FNO2\text{C}_{15}\text{H}_{16}\text{F}\text{N}\text{O}_{2}

Antimicrobial Properties

Research indicates that compounds containing a furan ring exhibit significant antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundPathogenMIC (µg/mL)
1E. coli64
2S. aureusNot specified

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related compounds has shown that modifications in the furan or phenyl groups can lead to enhanced activity against various cancer cell lines. For example, studies have demonstrated that certain furan derivatives exhibit IC50 values in the low micromolar range against specific cancer targets .

CompoundCancer TypeIC50 (µM)
ABreast1.5
BLung3.0

The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression.
  • Receptor Modulation : The fluorine atom may enhance binding affinity to certain receptors, increasing efficacy.

Case Studies

  • Study on Antimicrobial Activity : A study evaluating various furan derivatives found that modifications significantly impacted antibacterial efficacy. The presence of the fluorine atom in the phenyl group was correlated with improved activity against gram-positive bacteria .
  • Anticancer Research : Another study focused on the anticancer potential of related compounds, revealing that structural variations could either enhance or diminish activity against specific cancer cell lines, emphasizing the importance of the furan moiety in therapeutic efficacy .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds highlights unique features of this compound:

Compound NameFluorine PresenceAntimicrobial ActivityAnticancer Activity
Compound AYesModerateHigh
Compound BNoLowModerate
This CompoundYesHighPotentially High

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-11(9-14-3-2-8-19-14)17-15(18)10-12-4-6-13(16)7-5-12/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCIZWCJZHYRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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